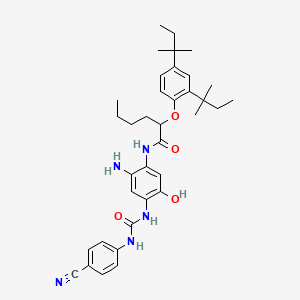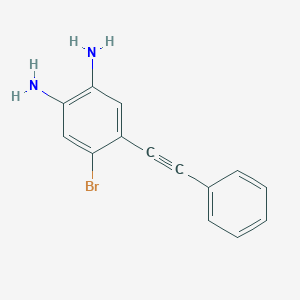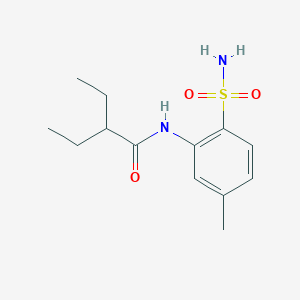
2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound is notable for its unique structure, which includes an ethyl group, a butanamide backbone, and a sulfamoylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 2-ethylbutanoic acid with 5-methyl-2-aminobenzenesulfonamide. This reaction is facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide can be used as reagents for hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Hydrolysis: 2-ethylbutanoic acid and 5-methyl-2-aminobenzenesulfonamide.
Oxidation: Sulfonic acid derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The aromatic ring can participate in π-π interactions, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide: Similar structure but with different alkyl substitution.
2-ethyl-N-(4-methyl-2-sulfamoylphenyl)butanamide: Positional isomer with the methyl group at a different position on the aromatic ring.
Uniqueness
2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The combination of the ethyl group, butanamide backbone, and sulfamoylphenyl group makes it a versatile compound with diverse applications in research and industry .
Propriétés
Numéro CAS |
97141-32-7 |
|---|---|
Formule moléculaire |
C13H20N2O3S |
Poids moléculaire |
284.38 g/mol |
Nom IUPAC |
2-ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide |
InChI |
InChI=1S/C13H20N2O3S/c1-4-10(5-2)13(16)15-11-8-9(3)6-7-12(11)19(14,17)18/h6-8,10H,4-5H2,1-3H3,(H,15,16)(H2,14,17,18) |
Clé InChI |
SSEBMDJSKZPOLP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)NC1=C(C=CC(=C1)C)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


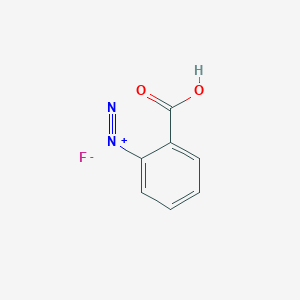
![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)

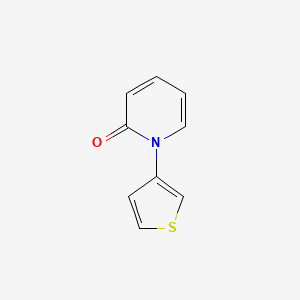

![1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14343638.png)
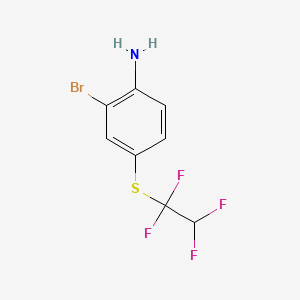


![N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide](/img/structure/B14343651.png)
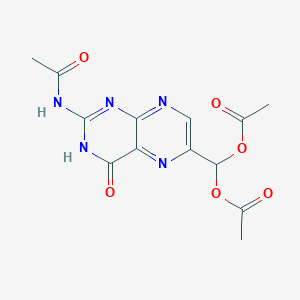
![10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane](/img/structure/B14343661.png)
